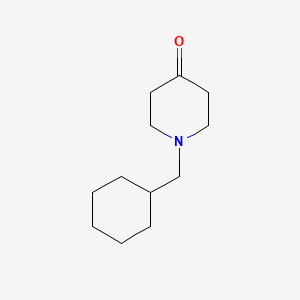

1-(Cyclohexylmethyl)piperidin-4-one

Description

Contextual Significance of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to the life sciences, forming the core structure of numerous biologically active molecules such as vitamins, hormones, and antibiotics. rsc.org Their prevalence in nature and their diverse biological activities have made them a major focus of research in medicinal chemistry and drug discovery. rsc.orgd-nb.info It is estimated that approximately 60% of all unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural importance in the design of new therapeutic agents. rsc.org The presence of the nitrogen atom often imparts crucial properties to the molecule, including the ability to form hydrogen bonds, which is vital for interactions with biological targets like proteins and DNA. rsc.org

Role of the Piperidin-4-one Core in Modern Synthetic Strategies

The piperidin-4-one skeleton is a key pharmacophore, a structural unit responsible for a molecule's biological activity. longdom.orgijprajournal.com Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. longdom.orgnih.gov The versatility of the piperidin-4-one core lies in its chemical reactivity; the ketone group and the nitrogen atom provide two reactive sites for further functionalization, allowing for the synthesis of a diverse library of compounds. acs.org This adaptability makes it a valuable intermediate in the synthesis of complex molecules, including spirocyclic systems and other fused heterocycles. acs.org

Historical Development and Evolution of Piperidin-4-one Chemistry

The synthesis of piperidin-4-ones has a rich history, with the Mannich reaction being a cornerstone of its early development. longdom.org This multicomponent reaction, first reported by Noller and Baliah, involves the condensation of an aldehyde, a ketone with two active methylene (B1212753) groups, and an amine source like ammonium (B1175870) acetate (B1210297) to form the 2,6-diarylpiperidin-4-one ring system. longdom.org Over the years, numerous modifications and new synthetic methodologies have been developed to access a wider range of substituted piperidin-4-ones with greater control over stereochemistry. acs.org These advancements have been crucial for exploring the structure-activity relationships of piperidin-4-one derivatives and for the development of new therapeutic agents.

Contemporary Research Landscapes Involving Piperidin-4-one Architectures

Current research on piperidin-4-one architectures is vibrant and multifaceted. A significant area of focus is the synthesis of novel derivatives with enhanced biological activities. nih.govresearchgate.net For instance, researchers are exploring the introduction of various substituents at the nitrogen atom and at the 3- and 5-positions of the piperidine (B6355638) ring to modulate the pharmacological properties of the resulting compounds. nih.govresearchgate.net Studies have shown that N-substituted 3,5-diarylidenepiperidin-4-ones can exhibit potent antiproliferative activity, with some derivatives being more potent than the natural product curcumin. researchgate.net Furthermore, the development of efficient and stereoselective synthetic methods for these compounds remains an active area of investigation, aiming to provide access to chirally pure analogues for more precise biological evaluation. acs.org

Detailed Research Findings on Piperidin-4-one Derivatives

The following sections will provide a more in-depth look at the synthesis, characterization, and biological activities of piperidin-4-one derivatives, with a specific focus on structures analogous to 1-(Cyclohexylmethyl)piperidin-4-one.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the initial synthesis of the piperidin-4-one core, often via a Mannich-type condensation. longdom.org Subsequently, the cyclohexylmethyl group is introduced onto the nitrogen atom through N-alkylation.

A general synthetic route is outlined below:

Formation of a Piperidin-4-one Precursor: A common precursor is N-Boc-4-piperidone, which can be synthesized or is commercially available. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom.

N-Alkylation: The protecting group is removed, and the resulting piperidin-4-one is reacted with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base to yield this compound.

An alternative approach involves the direct condensation of cyclohexylmethanamine with appropriate aldehyde and ketone precursors in a one-pot reaction.

Table 1: Synthesis of Substituted Piperidin-4-one Derivatives

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzaldehyde (B42025), Ethyl methyl ketone, Ammonium acetate | Ethanol (B145695), Reflux | 2,6-Diphenyl-3-methylpiperidin-4-one | - | biomedpharmajournal.org |

| 4-Alkylbenzaldehyde, Benzaldehyde, Butan-2-one, Ammonium acetate | Ethanol, HCl | 3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones | - | biomedpharmajournal.org |

| 3,5-Bis(4-bromobenzylidene)piperidin-4-one, Propionic anhydride | Toluene, Reflux | 3,5-Bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one | - | researchgate.net |

| 2-(Trifluoromethyl)benzaldehyde, Piperidin-4-one | Aldol (B89426) Condensation | 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-one | - | nih.gov |

This table is interactive. You can sort and filter the data.

Characterization of Piperidin-4-one Derivatives

The structural elucidation of newly synthesized piperidin-4-one derivatives is crucial and is typically achieved using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a piperidin-4-one derivative will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the protons of the cyclohexyl ring, the methylene bridge, and the piperidine ring. The chemical shifts and coupling patterns of the piperidine ring protons can provide insights into the conformation of the ring, which is typically a chair conformation. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. A characteristic signal for the carbonyl carbon of the piperidin-4-one ring would be observed downfield, typically around 208-212 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.

Table 2: Spectroscopic Data for Representative Piperidin-4-one Derivatives

| Compound | Key IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | - | Signals for aromatic and piperidine protons | Signals for aromatic, piperidine, and semicarbazone carbons | longdom.org |

| 3,5-Bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one | - | Aromatic protons, vinylic protons, piperidine ring protons, propanoyl protons | Carbonyl, aromatic, vinylic, piperidine, and propanoyl carbons | researchgate.net |

| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | - | Aromatic, vinylic, piperidine, and methylbenzoyl protons | Carbonyl, aromatic, vinylic, piperidine, and methylbenzoyl carbons | nih.gov |

This table is interactive. You can sort and filter the data.

Research on Biological Activities

A significant body of research has focused on the biological evaluation of piperidin-4-one derivatives. These studies have revealed a broad spectrum of activities, making this scaffold highly attractive for drug discovery.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of piperidin-4-one derivatives against various cancer cell lines. longdom.orgresearchgate.net For example, N-substituted 3,5-bis(benzylidene)piperidin-4-ones have shown significant antiproliferative effects. researchgate.net The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Anti-inflammatory Activity: Certain piperidin-4-one derivatives have exhibited potent anti-inflammatory properties. nih.gov For instance, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide. nih.gov

Antimicrobial Activity: The piperidin-4-one scaffold has also been explored for its antimicrobial potential. ijprajournal.combiomedpharmajournal.org Derivatives with specific substitutions have shown activity against various bacterial and fungal strains. ijprajournal.combiomedpharmajournal.org

Table 3: Biological Activities of Selected Piperidin-4-one Derivatives

| Compound | Biological Activity | Key Findings | Reference |

| 3,5-Bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one | Anticancer | GI50 = 0.35 µM (MG-MID) | researchgate.net |

| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | Anti-inflammatory | Potent inhibition of LPS-stimulated TNF-α, IL-6, IL-1β, PGE2, and NO production | nih.gov |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Antimicrobial | Excellent activity against B. subtilis, S. aureus, and C. albicans | longdom.org |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Antimicrobial | Significant antifungal activity | biomedpharmajournal.org |

This table is interactive. You can sort and filter the data.

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBCDBUOZCCWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characteristics and Systematic Nomenclature of 1 Cyclohexylmethyl Piperidin 4 One

IUPAC Nomenclature and Chemical Referencing Conventions

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(cyclohexylmethyl)piperidin-4-one . This name precisely describes the molecular architecture: a piperidine (B6355638) ring, which is a six-membered saturated heterocycle containing one nitrogen atom, with a ketone functional group at the 4-position. The nitrogen atom (position 1) is substituted with a cyclohexylmethyl group.

For unambiguous identification in chemical databases and literature, this compound is assigned the Chemical Abstracts Service (CAS) Registry Number 64306-76-9 . Its molecular formula is C12H21NO.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64306-76-9 |

| Molecular Formula | C12H21NO |

A patent has described the synthesis of this compound where piperidin-4-one hydrochloride monohydrate is reacted with cyclohexylmethylbromide in the presence of potassium carbonate. epo.org

Inherent Ring System Conformation and Conformational Dynamics

The piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. This conformation is not static but exists in a dynamic equilibrium with other forms, including the twist-boat and boat conformations. However, the energy barrier for ring inversion in piperidine derivatives is generally low, leading to a rapid interconversion between the two chair conformers at room temperature.

Impact of N-Substitution on Piperidine Ring Geometry

The N-substitution with a cyclohexylmethyl group significantly influences the conformational preference of the piperidine ring. The bulky cyclohexylmethyl substituent can occupy either an axial or an equatorial position on the nitrogen atom.

Generally, for N-alkyl substituted piperidines, the equatorial orientation of the substituent is favored to avoid steric interactions with the syn-axial hydrogen atoms on the piperidine ring (1,3-diaxial interactions). In the case of the N-cyclohexylmethyl group, the conformational analysis is further complicated by the rotational freedom around the N-CH2 and CH2-cyclohexyl bonds. However, it is highly probable that the cyclohexylmethyl group will predominantly occupy the equatorial position to minimize steric hindrance. This preference for the equatorial position is a common feature observed in the conformational analysis of N-substituted piperidines. nih.gov

Analysis of Potential Stereoisomerism and Diastereomeric Relationships (If Applicable)

The structure of this compound does not possess any chiral centers, meaning it is an achiral molecule. Therefore, it does not exhibit enantiomerism.

However, the introduction of substituents on the piperidine or cyclohexyl rings could introduce chirality. For instance, substitution at positions 2, 3, 5, or 6 of the piperidine ring, or on the cyclohexyl ring, could create one or more stereocenters. If a single chiral center were introduced, the compound would exist as a pair of enantiomers. If multiple chiral centers were present, a more complex mixture of diastereomers and enantiomers would be possible.

The synthesis of stereoisomers of substituted piperidin-4-ones is a topic of significant interest in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. ua.esrsc.org While this compound itself is achiral, its derivatives are key targets in stereoselective synthesis.

Advanced Synthetic Methodologies for 1 Cyclohexylmethyl Piperidin 4 One

Strategies for Piperidin-4-one Ring Construction

The formation of the piperidin-4-one scaffold is a critical step that can be achieved through several elegant synthetic routes. These strategies are designed to maximize yield and stereochemical control.

Mannich Reaction Based Annulation

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This classical multicomponent condensation provides a direct route to the heterocyclic ring system. chemrevlett.com The reaction typically involves the condensation of a ketone, an aldehyde, and an amine. For instance, substituted 2,6-diarylpiperidin-4-ones can be synthesized through the Mannich condensation of an aromatic aldehyde, a ketone like ethyl methyl ketone, and an amine source such as ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com This method is valued for its efficiency in assembling the core structure in a single step. chemrevlett.com

A variation of this approach, inspired by biosynthesis, utilizes a three-component vinylogous Mannich-type reaction (VMR). scispace.comrsc.org This method can lead to the formation of chiral dihydropyridinone compounds, which serve as versatile intermediates for a range of piperidine-based natural products. scispace.com The reaction of an amino ketone hydrochloride with a substituted benzaldehyde (B42025) can also yield functionalized piperidin-4-ones. ru.nl

Table 1: Examples of Mannich Reaction for Piperidin-4-one Synthesis

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Substituted Aromatic Aldehydes, Ethyl Methyl Ketone, Ammonium Acetate | Mannich Condensation | Substituted 2,6-diarylpiperidin-4-ones | chemrevlett.com |

| 1,3-bis-trimethylsily enol ether, Aldimine | Vinylogous Mannich-type Reaction (VMR) | Chiral Dihydropyridinone | scispace.com |

| Amino Ketone Hydrochloride, Substituted Benzaldehyde | Intramolecular Organocatalysed Mannich Reaction | Enantiopure Piperidin-4-one | ru.nl |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of the piperidin-4-one ring, offering high levels of regio- and stereoselectivity. nih.gov These methods often involve the formation of a key bond to close the ring from a linear precursor. nih.gov A variety of cyclization techniques have been developed, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. nih.gov

For example, the intramolecular cyclization of δ-amino carbonyl intermediates is a bio-inspired approach that mimics the natural synthesis of piperidine (B6355638) alkaloids. scispace.comrsc.org Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an iminium ion that is subsequently reduced to the piperidine. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic imidates, which are then reduced to furnish piperidin-4-ols, closely related precursors to piperidin-4-ones. scispace.com

Precursor-Derived Routes via 4-Piperidone Derivatives

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-one can also commence from a pre-existing piperidin-4-one core, which is then functionalized. researchgate.net This approach is advantageous as it allows for the modification of a readily available starting material. researchgate.net For instance, commercially available N-Boc-piperidin-4-one can be used in reactions with aromatic aldehydes to form nitrogen-containing 1,5-diketones, which can undergo further intramolecular cyclization. chemicalbook.comresearchgate.net

The functionalization can also involve the modification of substituents on the piperidine ring. For example, alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been described to produce various substituted piperidones. rsc.org Another strategy involves the oxidation of piperidin-4-ones to α,β-unsaturated ketones, which can then undergo conjugate addition reactions to introduce further complexity. d-nb.infonih.gov

Introduction of the Cyclohexylmethyl Moiety

Once the piperidin-4-one ring is formed, the final step is the introduction of the cyclohexylmethyl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions.

Reductive Alkylation Protocols

Reductive alkylation, also known as reductive amination, is a highly effective method for N-alkylation. youtube.com This one-pot procedure involves the reaction of piperidin-4-one with cyclohexanecarboxaldehyde (B41370) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield the N-substituted product. sciencemadness.orgsciencemadness.org This method is favored for its mild reaction conditions and high yields. sciencemadness.org The process can be applied to a variety of piperidine derivatives, showcasing its versatility. epo.org

Table 2: Reagents for Reductive Alkylation of Piperidin-4-one

| Aldehyde/Ketone | Amine | Reducing Agent | Reference |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | Piperidin-4-one | Sodium triacetoxyborohydride (STAB) | sciencemadness.orgsciencemadness.org |

| Various Aldehydes | Homoallylic Amines | NHC-Cu(I) complex and ZrCl4 | nih.gov |

N-Alkylation with Cyclohexylmethyl Halides

Direct N-alkylation with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide, is another common strategy. ontosight.airesearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of solvent and base can be optimized to improve the reaction yield and minimize side reactions, such as the formation of quaternary ammonium salts. researchgate.net This method has been successfully used in the synthesis of various N-substituted piperidines. olemiss.edu

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of substituted piperidones like this compound often requires precise control over the chemical reactivity and spatial orientation of atoms. Chemo-, regio-, and stereoselectivity are paramount in constructing the desired molecular architecture, minimizing side products, and ensuring the final compound has the correct three-dimensional structure, which can be crucial for its intended applications.

Chemo- and Regioselectivity: In complex molecules with multiple reactive sites, chemoselectivity—the ability to react with one functional group in preference to others—is critical. For instance, in the synthesis of piperidin-4-one derivatives, methods have been developed to selectively functionalize specific positions on the piperidine ring. A study on the functionalization of piperidines to 2-piperidones demonstrated a two-step protocol that allows for multiple C(sp³)–H oxidations, leading to α,β-unsaturated 2-piperidones. nih.gov This highlights a method where specific C-H bonds are targeted for reaction.

Regioselectivity, or the control of where a reaction occurs on a molecule, is another key consideration. For example, the synthesis of highly substituted, oxygenated piperidines from tetrahydropyridines involves a regio- and diastereoselective epoxidation followed by a regioselective opening of the resulting epoxide. acs.org This control allows for the specific placement of substituents on the piperidine ring. The effect of reaction conditions on chemo- and regioselectivity has been studied, demonstrating that the choice of catalyst and solvent can significantly influence the outcome of annulation reactions used to form heterocyclic systems. nih.gov

Stereoselectivity: Stereoselectivity deals with controlling the formation of stereoisomers. Many synthetic routes to piperidine derivatives focus on achieving high diastereoselectivity or enantioselectivity. The Diels-Alder reaction, for instance, is a powerful tool for creating six-membered rings like piperidine with up to four contiguous stereogenic centers in a controlled manner. acs.org Other methods include:

Auxiliary-Controlled Synthesis : Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. An η4-dienetricarbonyliron complex has been used as a powerful chiral auxiliary in a double reductive amination cascade to produce piperidine products as a single diastereoisomer. rsc.org

Catalyst-Controlled Synthesis : Gold-catalyzed cyclization of N-homopropargyl amides can lead to a stereoselective synthesis of substituted piperidin-4-ols. nih.gov This modular approach allows for enantiomeric synthesis starting from chiral amines. nih.gov

Substrate-Controlled Synthesis : The inherent stereochemistry of a starting material can direct the formation of new stereocenters. The reduction of substituted 2-silyl-1,2-dihydropyridines can be achieved with high stereoselectivity to yield piperidines. nih.gov

The following table summarizes various stereoselective approaches to piperidine synthesis.

| Method | Key Reagents/Catalysts | Selectivity Outcome | Ref |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Gold Catalyst, N-homopropargyl amide | Excellent diastereoselectivities in ring formation | nih.gov |

| Double Reductive Amination with Chiral Auxiliary | η4-dienetricarbonyliron complex, NaBH(OAc)₃ | Complete control over stereoselectivity (single diastereomer) | rsc.org |

| Diels-Alder Cycloaddition | N-protected 2-methyl-1,2-dihydropyridine, Maleic anhydride | Highly diastereoselective [4+2] cycloaddition | acs.org |

| Reduction of Silyl-Dihydropyridines | PhSO₃H, Me₄NBH(OAc)₃ | High stereoselectivity in protonation and reduction | nih.gov |

| One-Pot Cascade Protocol | Isatin, Sarcosine, 3,5-bis(E)-benzylidene-piperidin-4-one | Complete regio- and stereoselectivity | nih.gov |

Transition-Metal Catalyzed Approaches in Piperidin-4-one Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. mdpi.comchemie-brunschwig.ch The synthesis of piperidines and their derivatives, including this compound, has greatly benefited from these methodologies. tandfonline.comnih.gov Catalysts based on palladium, gold, rhodium, and copper are frequently employed. mdpi.comtandfonline.comorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-N and C-C bonds. mdpi.com The Buchwald-Hartwig amination is a prominent method for N-arylation of piperidines. tandfonline.com Furthermore, palladium-catalyzed asymmetric aminoacetoxylation of unactivated alkenes can produce chiral β-acetoxylated piperidines with excellent enantioselectivity. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for intramolecular hydroamination and other cyclization reactions. nih.govorganic-chemistry.org For example, the gold(I)-catalyzed cyclization of N-allenyl carbamates is an effective method for forming various cyclic amines, including piperidines. organic-chemistry.org This approach is part of a broader strategy for synthesizing piperidin-4-ones through a sequence involving gold-catalyzed cyclization followed by rearrangement. nih.gov

Iron and Copper-Catalyzed Reactions: Less expensive and more abundant metals like iron and copper are also effective catalysts. Iron catalysts have been used for the N-arylation of piperidines through the hydrosilylation of dicarboxylic acids followed by reaction with aryl amines. tandfonline.com Copper-catalyzed reactions, such as the Ullmann condensation, provide another classic route for N-arylation. tandfonline.com Recent advancements include a photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl halides, demonstrating the versatility of copper in forming C-C bonds under mild conditions. caltech.edu

The table below presents examples of transition-metal catalyzed reactions relevant to piperidine synthesis.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Ref |

| Palladium (Pd) | Buchwald-Hartwig Amination | Piperidine, Aryl halides | N-Arylpiperidine | tandfonline.com |

| Gold (Au) | Intramolecular Hydroamination | N-Allenyl carbamates | Substituted Piperidines | organic-chemistry.org |

| Iron (Fe) | Reductive Amination via Hydrosilylation | 1,5-Pentanedioic acid, Aryl amines | N-Arylpiperidines | tandfonline.com |

| Copper (Cu) | Ullmann Condensation | Piperidine, Aryl halides | N-Arylpiperidine | tandfonline.com |

| Rhodium (Rh) | Asymmetric Intramolecular Hydroamination | Unactivated alkenes | Chiral Pyrrolidines (extendable to piperidines) | acs.org |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is a crucial step in developing a synthetic route that is efficient, scalable, and produces the target compound in high yield and purity. Key parameters that are often adjusted include the choice of solvent, base, catalyst loading, temperature, and reaction time.

A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. For instance, in the development of a copper-catalyzed cyanation, various copper salts (CuI, CuCl, CuBr) were tested, with CuI proving to be the most effective precatalyst. caltech.edu The catalyst loading was also optimized, showing that it could be reduced to 2.5 mol% while still achieving a good yield. caltech.edu

Similarly, in an ultrasound-promoted N-aminomethylation of indoles with piperidine, different bases and solvents were screened. researchgate.net Sodium hydride (NaH) was found to be superior to other bases like potassium tert-butoxide and cesium carbonate, while acetonitrile was identified as the solvent of choice over others like DMF and acetone. researchgate.net

The synthesis of N-aryl-substituted 4-piperidones was optimized by examining the reaction of various anilines with N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org It was found that electron-rich anilines generally gave higher yields, while electron-deficient or sterically hindered anilines resulted in lower yields of the desired product. acs.org

The following table details an example of reaction condition optimization for the synthesis of 1-(piperidin-1-ylmethyl)-1H-indole from indole (B1671886) and piperidine, which serves as a model for the types of optimizations performed in heterocyclic synthesis. researchgate.net

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| 1 | NaH (2.0) | DMF/DCM (1:4) | 50 | 2 | 75 | researchgate.net |

| 2 | t-BuOK (2.0) | DMF/DCM (1:4) | 50 | 2 | 10 | researchgate.net |

| 3 | Cs₂CO₃ (2.0) | DMF/DCM (1:4) | 50 | 2 | 15 | researchgate.net |

| 4 | NaH (2.0) | Acetonitrile | 50 | 2 | 80 | researchgate.net |

| 5 | NaH (2.0) | Acetone | 50 | 2 | 45 | researchgate.net |

| 6 | NaH (2.0) | Acetonitrile | 25 | 2 | 65 | researchgate.net |

| 7 | NaH (2.0) | Acetonitrile | 50 | 1 | 70 | researchgate.net |

This table is illustrative of an optimization process for a related reaction.

Through such meticulous optimization, synthetic routes can be refined to be more practical and economically viable for the large-scale production of compounds like this compound.

Chemical Reactivity and Transformation Pathways of 1 Cyclohexylmethyl Piperidin 4 One

Reactions at the Ketone Carbonyl (C-4)

The carbonyl group at the C-4 position is a key site for a range of chemical modifications, including reductions, condensations, olefinations, and functionalization at the adjacent alpha-carbon.

The ketone functionality of 1-(cyclohexylmethyl)piperidin-4-one can be readily reduced to the corresponding secondary alcohol, 1-(cyclohexylmethyl)piperidin-4-ol. This transformation is a common step in the synthesis of various piperidine (B6355638) derivatives. researchgate.net The reduction can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is effective for reducing acylated piperidine intermediates to the corresponding alcohol.

Furthermore, the ketone can undergo reductive amination, a powerful method for forming C-N bonds. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ to the corresponding piperidin-4-amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation, often carried out in methanol (B129727) at a controlled pH. epo.org This method allows for the introduction of a wide variety of substituents at the C-4 position. For example, reductive amination can be used to synthesize compounds with potential biological activity. iu.edu The process can be carried out using various amines, such as cyclohexylmethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). d-nb.info

Table 1: Reductive Transformations of Piperidin-4-ones

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | LiAlH₄, THF | 1-(Cyclohexylmethyl)piperidin-4-ol | Reduction |

| This compound, Primary/Secondary Amine | NaBH₃CN, Methanol | 4-Amino-1-(cyclohexylmethyl)piperidine derivative | Reductive Amination |

| Aldehyde Intermediate, Cyclohexylmethylamine | NaBH(OAc)₃, CH₂Cl₂ | N-(Cyclohexylmethyl)ethan-1-amine derivative | Reductive Amination |

The carbonyl group of this compound can react with primary amines to form imines (Schiff bases). This condensation reaction is a fundamental step in many synthetic pathways, including the aforementioned reductive amination. The formation of the imine is typically a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. This reactivity is a common feature of piperidin-4-one derivatives. google.com

The Wittig reaction provides a versatile method for converting the carbonyl group of this compound into a carbon-carbon double bond. libretexts.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the ketone to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu This olefination can be used to introduce a variety of substituents at the C-4 position. For instance, a Wittig reaction can be employed to introduce a C2 chain, which can then be further functionalized. d-nb.infoolemiss.edu The choice of the ylide determines the structure of the resulting alkene. For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a methylene (B1212753) group. libretexts.org

Table 2: Wittig-type Olefination of Piperidin-4-ones

| Starting Material | Wittig Reagent | Product |

|---|---|---|

| This compound | Ph₃P=CHR | 4-Alkylidene-1-(cyclohexylmethyl)piperidine |

| N-protected piperidin-4-one | Ph₃P=CHCO₂Et | (E/Z)-ethyl 2-(1-protected-piperidin-4-ylidene)acetate |

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate. bham.ac.uk This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. libretexts.orgucsb.edu The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). bham.ac.uk Silyl (B83357) enol ethers, formed by trapping the enolate with a silyl halide like trimethylsilyl (B98337) chloride (TMSCl), are stable intermediates that can also be used in subsequent reactions. bham.ac.uk This enolate chemistry is fundamental to many carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. libretexts.org

Reactions Involving the Piperidine Nitrogen (N-1)

The tertiary nitrogen atom in the piperidine ring is also a site of chemical reactivity.

The nitrogen atom of the piperidine ring in this compound can be oxidized to form an N-oxide. This transformation is a common metabolic pathway for many piperidine-containing compounds and can also be achieved synthetically using oxidizing agents. For example, oxidation of piperidin-4-ones can be carried out using reagents like iodoxybenzoic acid (IBX). d-nb.info The resulting N-oxides can exhibit different physicochemical and biological properties compared to the parent amine.

N-Dealkylation and Re-functionalization

The removal of the cyclohexylmethyl group from the piperidine nitrogen, known as N-dealkylation, is a key strategy for modifying the core structure. This process allows for the subsequent introduction of various functional groups (re-functionalization), enabling the exploration of structure-activity relationships.

Standard procedures for the N-dealkylation of tertiary amines, including N-substituted piperidines, are well-established. bath.ac.uk A common method involves the use of chloroformate derivatives, such as vinyl or phenyl chloroformate, which react with the piperidine nitrogen. google.comnih.gov This reaction forms a carbamate (B1207046) intermediate. The subsequent cleavage of this carbamate, often under acidic or vigorous basic conditions, yields the secondary piperidine, which is then ready for re-functionalization. google.comnih.gov For instance, the hydrolysis of the carbamate can be achieved using strong acids like HBr or HI, or through treatment with hydrazine. nih.gov

Once the N-cyclohexylmethyl group is removed, the resulting secondary amine can be derivatized through various reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce new N-alkyl substituents.

These re-functionalization techniques are fundamental in medicinal chemistry for optimizing the properties of lead compounds. nih.gov

Table 1: General Conditions for N-Dealkylation and Re-functionalization

| Step | Reagents and Conditions | Product Type | Reference |

| N-Dealkylation | 1. Phenyl chloroformate (PhOCOCl), NaHCO₃ or KHCO₃2. Hydrazine or strong acid/base (e.g., 48% HBr, KOH) | Secondary piperidine | google.comnih.gov |

| N-Dealkylation | Vinyl chloroformate, followed by acid treatment | Secondary piperidine | google.com |

| Re-functionalization (Acylation) | Acyl chloride, base (e.g., triethylamine) | N-acylpiperidine | diva-portal.org |

| Re-functionalization (Sulfonylation) | Sulfonyl chloride, base (e.g., pyridine) | N-sulfonylpiperidine | nih.gov |

| Re-functionalization (Reductive Alkylation) | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkylpiperidine | bath.ac.uk |

This table presents generalized conditions. Specific substrates may require optimization.

Reactivity of the Cyclohexylmethyl Substituent

The cyclohexylmethyl group is generally considered to be chemically robust and less reactive than other parts of the molecule. It consists of saturated C-H and C-C bonds, which are typically inert to many common chemical transformations. nih.gov Its primary role in many molecular designs is to provide lipophilicity, which can influence a compound's pharmacokinetic properties. d-nb.info

However, modern synthetic methods are emerging for the functionalization of unactivated C-H bonds. Catalyst-controlled C-H functionalization, for example, can enable the desymmetrization of cyclohexane (B81311) derivatives through donor/acceptor carbene insertion, demonstrating the potential to selectively introduce new functional groups onto the cyclohexane ring. nih.gov Such advanced strategies could theoretically be applied to the cyclohexylmethyl moiety of this compound to create novel analogs. These reactions often rely on transition-metal catalysts, such as those based on rhodium or palladium, to activate the C-H bond. nih.govsnnu.edu.cn

While direct functionalization of the cyclohexylmethyl group is challenging, it is often replaced entirely with other substituents during lead optimization studies to modulate biological activity. d-nb.info

Ring Expansion and Contraction Strategies Utilizing the Piperidin-4-one Scaffold

Modifying the size of the piperidine ring can lead to novel heterocyclic scaffolds with distinct chemical and biological properties. Both ring expansion and contraction strategies can be applied to derivatives of the piperidin-4-one scaffold.

Ring Expansion: Ring expansion of piperidine derivatives can be achieved through rearrangement reactions. A common strategy involves the conversion of the piperidin-4-one to a cyclic β-amino alcohol. Treatment of this alcohol with diethylaminosulfur trifluoride (DAST) can induce a ring expansion. arkat-usa.org The reaction proceeds through the formation of a bicyclic aziridinium (B1262131) intermediate. The regioselective opening of this strained intermediate by a nucleophile can lead to the formation of a larger, seven-membered ring (an azepane). arkat-usa.orgacs.org The regioselectivity of the ring-opening is a critical factor that determines the ratio of the ring-expanded product to other potential products. acs.org Another approach involves a one-carbon ring expansion via the copper-catalyzed cyclization of N-heterocycle-tethered diynes, which can produce piperidin-3-ones. nih.gov

Ring Contraction: Ring contraction of piperidines to form pyrrolidines (a five-membered ring) can be achieved through photomediated processes. nih.gov For this to occur, the piperidine must first be acylated at the nitrogen (e.g., with a benzoyl group). Irradiation with light can then initiate a Norrish Type II reaction, which proceeds through a 1,4-diradical intermediate. Subsequent homolytic cleavage of a C-N bond and an intramolecular Mannich-type reaction can lead to the formation of a cyclopentane (B165970) ring fused to the nitrogen, effectively contracting the original piperidine scaffold. nih.gov This method has been successfully applied to various saturated heterocycles, including substituted piperidines. nih.gov

Table 2: Ring Modification Strategies for Piperidine Scaffolds

| Transformation | General Method | Key Intermediate | Product | Reference(s) |

| Ring Expansion | Conversion to β-amino alcohol, followed by treatment with DAST. | Bicyclic aziridinium ion | Azepane derivative | arkat-usa.orgacs.org |

| Ring Contraction | N-Acylation followed by photoirradiation (Norrish Type II reaction). | 1,4-diradical | Pyrrolidine (B122466) derivative | nih.gov |

These are general strategies and may require adaptation for this compound.

Mechanistic Insights into Key Transformation Steps

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

N-Dealkylation with Chloroformates: The reaction begins with the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbonyl carbon of the chloroformate. This forms a quaternary ammonium (B1175870) salt, which then eliminates an alkyl group (in this case, cyclohexylmethyl) as a carbocation or through an Sₙ2 displacement by the chloride ion, yielding a carbamate. The final step is the hydrolysis of the stable carbamate, which typically requires harsh conditions to break the amide-like bond and liberate the secondary amine. google.comnih.gov

DAST-Induced Ring Expansion: The hydroxyl group of the precursor β-amino alcohol attacks the sulfur atom of DAST, forming a good leaving group. The neighboring nitrogen atom then displaces this group via intramolecular nucleophilic attack (anchimeric assistance), forming a strained bicyclic aziridinium ion. A nucleophile (such as fluoride (B91410) from the DAST reagent) then attacks one of the carbon atoms of the aziridinium ring. Attack at the bridgehead carbon results in cleavage of the original C-C bond of the piperidine ring, leading to the expanded seven-membered ring. arkat-usa.org

Photomediated Ring Contraction: This transformation is initiated by the absorption of light by a ketone on an N-acyl group (e.g., N-benzoyl), promoting it to an excited triplet state. A subsequent intramolecular 1,5-hydrogen atom transfer (a Norrish Type II process) occurs from a carbon adjacent to the piperidine nitrogen to the excited ketone, generating a 1,4-diradical. This diradical undergoes fragmentation through cleavage of the C-N bond to form an imine-enol intermediate. The final step is a rapid intramolecular cyclization (a Mannich reaction), where the enol attacks the imine to form the new five-membered pyrrolidine ring. nih.gov

Role and Utility of 1 Cyclohexylmethyl Piperidin 4 One As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine moiety is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. 1-(Cyclohexylmethyl)piperidin-4-one provides a readily accessible starting point for the synthesis of a diverse range of substituted piperidine derivatives. The reactivity of the ketone at the 4-position allows for a variety of chemical transformations.

One common approach involves the reduction of the ketone to a hydroxyl group, followed by further functionalization. For instance, reductive amination of this compound can introduce a variety of amino groups at the 4-position, leading to the formation of 4-aminopiperidine (B84694) derivatives. These derivatives are valuable scaffolds in drug discovery. epo.org

Furthermore, the ketone can undergo Wittig-type reactions to introduce carbon-carbon double bonds, which can then be subjected to further transformations such as hydrogenation or epoxidation. olemiss.eduresearchgate.net This allows for the synthesis of piperidines with various substituents at the 4-position. The nitrogen atom of the piperidine ring can also be readily alkylated or acylated, providing another point of diversification. google.com

The following table summarizes some key reactions of this compound in the synthesis of substituted piperidine derivatives:

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 4-Aminopiperidine derivatives |

| Wittig Reaction | Phosphonium ylide | 4-Alkylidenepiperidine derivatives |

| Grignard Reaction | Grignard reagent | 4-Alkyl-4-hydroxypiperidine derivatives |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1-(cyclohexylmethyl)piperidin-4-one |

Building Block for Complex Polycyclic Systems

The inherent reactivity of this compound makes it an excellent starting material for the construction of more complex, polycyclic frameworks. Through intramolecular reactions, the piperidine ring can be fused to other ring systems, leading to the formation of novel heterocyclic scaffolds.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in this regard. snnu.edu.cnnih.gov For example, the ketone functionality can be used to initiate an intramolecular aldol (B89426) condensation or a Robinson annulation, leading to the formation of bicyclic systems. These reactions are often catalyzed by acids or bases and can proceed with high stereoselectivity.

Furthermore, intramolecular cyclization of derivatives of this compound can lead to the formation of spirocyclic compounds, where two rings share a single atom. google.comnih.gov These spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. For instance, a Parham cyclization involving a derivative of this compound has been used to construct spiro[ d-nb.infobenzopyran-1,1′-cyclohexane] frameworks. nih.gov

Applications in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. rug.nlrsc.orgmdpi.com this compound can participate in several important MCRs, acting as a key building block to generate molecular diversity.

One notable example is the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton. organic-chemistry.orgwikipedia.orgchemistrysteps.comepa.govorganicchemistrytutor.com In this context, this compound can serve as the carbonyl component, reacting with an aldehyde and an amine to produce β-amino-carbonyl compounds, also known as Mannich bases. These products are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. chemrevlett.com

Another important MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. illinois.edunih.govfrontiersin.orgnih.gov this compound can function as the ketone component, leading to the formation of α-acylamino amides. The Ugi reaction is renowned for its ability to generate complex, peptide-like molecules in a single step. illinois.edu

The following table highlights the role of this compound in these MCRs:

| Multicomponent Reaction | Role of this compound | Key Product Feature |

| Mannich Reaction | Carbonyl component | β-Amino-carbonyl moiety |

| Ugi Reaction | Ketone component | α-Acylamino amide scaffold |

Strategic Intermediate for Scaffold Diversification

In modern drug discovery, the generation of compound libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. This compound serves as an excellent starting point for scaffold diversification, allowing for the rapid synthesis of a wide range of structurally distinct molecules. dtu.dkwhiterose.ac.uk

Starting from this single intermediate, various synthetic pathways can be employed to generate different core structures. For example, as discussed previously, the ketone can be transformed into a variety of functional groups, and the piperidine nitrogen can be derivatized. google.com By combining these transformations in different sequences, a multitude of diverse scaffolds can be accessed.

A key strategy for scaffold diversification is the use of "divergent synthesis," where a common intermediate is used to generate a library of structurally diverse compounds. nih.gov this compound is an ideal candidate for such an approach. For instance, a library of substituted piperidines can be generated through parallel synthesis, where different amines are used in reductive amination reactions with the ketone. researchgate.netd-nb.info Similarly, a library of spirocyclic compounds can be synthesized by reacting derivatives of this compound with a variety of cyclizing agents. google.com

Integration into Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the efficient generation of a multitude of complex molecules from a common starting material. nih.gov this compound is a valuable building block for such pathways due to its multiple reactive sites that can be selectively addressed.

A divergent synthetic approach starting from this compound could involve initial modification of the ketone. For example, a Wittig reaction could introduce an exocyclic double bond, which could then be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or metathesis. Each of these transformations would lead to a different class of compounds.

Alternatively, the piperidine nitrogen could be the initial point of diversification. For example, acylation of the nitrogen with different acyl chlorides would lead to a library of amides. These amides could then undergo further transformations, such as reduction or cyclization, to generate a variety of heterocyclic systems.

The ability to selectively manipulate the different functional groups of this compound allows for the creation of branching points in a synthetic sequence, leading to a "tree-like" expansion of molecular diversity from a single, readily available starting material. This approach is highly valuable in the context of combinatorial chemistry and high-throughput screening. dtu.dk

Advanced Mechanistic and Computational Investigations of 1 Cyclohexylmethyl Piperidin 4 One

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of the 1-(Cyclohexylmethyl)piperidin-4-one scaffold and its subsequent chemical transformations are governed by well-defined reaction mechanisms. The primary route for constructing the core piperidin-4-one ring system is often the Mannich reaction. This multicomponent condensation reaction involves an amine (like a precursor to the cyclohexylmethylamine moiety), a ketone (such as a cyclohexanone (B45756) derivative), and an aldehyde (like formaldehyde).

Transformations of the piperidin-4-one core involve various reactions, with mechanisms that are highly dependent on substituents and reaction conditions. One common transformation is oxidation. The oxidation of piperidin-4-one derivatives by reagents like N-bromosuccinimide (NBS) has been studied to establish structure-reactivity correlations. The mechanism is influenced by the electronic nature of substituents, with electron-withdrawing groups often facilitating the formation of a cyclic transition state in the rate-determining step.

Another key transformation is the Knoevenagel condensation, a reaction involving the ketone group. Piperidine (B6355638) itself can act as a catalyst in such reactions. acs.org Mechanistic studies, often supported by computational analysis, suggest that the reaction can proceed through the formation of key intermediates like iminium and enolate ions. acs.org The formation of the iminium ion has been identified as having the highest energy barrier in some cases, indicating it is a critical step in the catalytic cycle. acs.org The synthesis of more complex derivatives, such as thiosemicarbazones, involves the substitution at the nitrogen atom of the piperidine ring, followed by condensation at the ketone. nih.gov

Table 1: Mechanistic Features of Key Reactions

| Reaction Type | Key Mechanistic Features | Common Reagents/Catalysts | References |

|---|---|---|---|

| Mannich Reaction | Multicomponent condensation; formation of the core piperidin-4-one ring. | Amine, Ketone, Aldehyde | |

| Oxidation | Formation of a cyclic transition state; rate influenced by electronic effects of substituents. | N-bromosuccinimide (NBS) | |

| Knoevenagel Condensation | Involves formation of iminium and enolate ion intermediates; piperidine can act as a catalyst. | Aldehyde/Ketone, Active Methylene (B1212753) Compound | acs.org |

| N-Alkylation/Substitution | Substitution at the piperidine nitrogen to introduce functional groups. | Alkyl halides, Anhydrous K₂CO₃ | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level, offering insights that are often inaccessible through experimental methods alone.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the dynamic behavior and interaction of this compound with its environment. nih.gov MD simulations track the physical movements of atoms and molecules over time, providing a detailed picture of the conformational flexibility and stability of the compound. nih.govnih.gov

These simulations are used to analyze various parameters that describe the system's dynamics. nih.gov For instance, the Root Mean Square Deviation (RMSD) is monitored to assess the structural stability of the molecule over the simulation period. The Root Mean Square Fluctuation (RMSF) provides information on the flexibility of different parts of the molecule. Other analyses, such as the radius of gyration and hydrogen bond analysis, further elucidate the compound's dynamic properties and interactions. nih.gov In the context of drug design, MD simulations are crucial for confirming docking results and evaluating the stability of a ligand-protein complex, often performed in a simulated aqueous environment to mimic biological conditions. nih.govnih.gov

Table 2: Common Analysis Techniques in Molecular Dynamics Simulations

| Analysis Technique | Information Provided | References |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the overall structural stability and convergence of the simulation. | nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual atoms or groups of atoms. | nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness and overall shape of the molecule. | nih.gov |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonding interactions over time. | nih.gov |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the interaction between a ligand and its target. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and reactivity of this compound. researchgate.netdoi.org These methods provide detailed information about electron distribution and orbital energies.

Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. doi.org

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. doi.orgtandfonline.com Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the orbital energies to provide a quantitative measure of the molecule's reactivity. doi.org These computational findings can be correlated with experimental data from spectroscopic techniques like FT-IR, FT-Raman, and UV-Visible spectroscopy for validation. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance | References |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. | doi.orgresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. | doi.orgresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. | doi.org |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Predicts sites for nucleophilic and electrophilic attack. | researchgate.nettandfonline.com |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, electrophilicity index. | Quantifies the overall reactivity of the molecule. | nih.govdoi.org |

Conformational Analysis and Energy Landscape Mapping

The piperidin-4-one ring is not planar and can adopt several different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The conformational landscape of piperidin-4-one and its derivatives is complex, with the chair conformation generally being the most stable. However, other conformations such as boat, twist-boat, and envelope forms are also possible, though they are typically higher in energy. researchgate.net

Computational methods are used to perform a Potential Energy Surface (PES) scan, which systematically changes specific dihedral angles within the molecule to map out the energy landscape. researchgate.net This process allows for the identification of stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. researchgate.net X-ray crystallography provides experimental validation of these conformations in the solid state. For example, studies have revealed that some piperidin-4-one derivatives adopt a distorted boat conformation. doi.org The specific puckering of the ring can be quantified using Cremer-Pople parameters, which provide a precise geometric description of the conformation. Steric interactions between substituents on the ring play a crucial role in determining the preferred conformation.

Table 4: Conformational States of Piperidin-4-one Derivatives

| Conformation | Description | Method of Identification | References |

|---|---|---|---|

| Chair | Generally the most stable, low-energy conformation. | X-ray Crystallography, Computational Analysis | |

| Distorted Boat | A higher-energy conformation observed in some substituted derivatives. | X-ray Crystallography | doi.org |

| Twist-Boat / Envelope | Other possible high-energy conformations. | Computational Analysis (PES Scan) | researchgate.net |

In Silico Prediction of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can be used to model the entire course of a chemical reaction. This involves the in silico prediction of reaction pathways and the characterization of the transition states that connect reactants, intermediates, and products. acs.org

By calculating the energy of the system along a reaction coordinate, researchers can map out the energy profile of a proposed mechanism. acs.org This allows for the calculation of activation energies (free energy barriers) for each step, which helps to determine the rate-limiting step of the reaction. acs.orgfigshare.com For example, in piperidine-catalyzed reactions, different potential pathways can be evaluated computationally to see which one is the most energetically favorable. acs.org

The geometry of the transition state itself can be located and optimized using quantum chemical methods. researchgate.net Analysis of the transition state structure provides deep insight into the reaction mechanism. For instance, calculations have been used to propose and support the existence of cyclic transition states in certain reactions involving piperidine. figshare.com These computational predictions are invaluable for interpreting experimental kinetic data and for designing more efficient synthetic routes. figshare.comresearchgate.net

Force Field Development and Refinement for Piperidin-4-one Systems

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying molecular mechanics force field. rsc.org A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. While general-purpose force fields like AMBER, GAFF, and OPLS exist, they may not be sufficiently accurate for specific or novel classes of molecules like substituted piperidin-4-ones. nih.govacs.orgresearchgate.net

Therefore, a significant area of computational research is the development and refinement of force field parameters for specific molecular systems. ethz.ch This process involves deriving parameters for bonded terms (bond lengths, angles, dihedral angles) and non-bonded terms (van der Waals and electrostatic interactions). rsc.org The parameters are often fitted to reproduce high-level quantum mechanical data, such as potential energy surfaces and electrostatic potentials, or experimental data like liquid densities and heats of vaporization. nih.govnih.gov

Recent approaches focus on improving transferability and accuracy by using methods like QM-to-MM mapping and developing polarizable force fields that can better account for the effects of the molecular environment on electron distribution. rsc.orgacs.org For cyclic ketones, specific refinements to existing force fields have been undertaken to improve the accuracy of simulations. ethz.ch The development of a robust and validated force field for piperidin-4-one systems is essential for conducting predictive and reliable molecular simulations. rsc.org

Validation of Computational Models against Experimental Data

The accuracy and predictive power of computational models are contingent upon their validation against experimental data. For this compound and its analogs, this validation process is a critical step to ensure that the theoretical calculations reliably represent the actual molecular structure and properties. This is typically achieved by comparing computationally derived data, such as geometric parameters (bond lengths and angles), vibrational frequencies, and NMR chemical shifts, with results obtained from experimental techniques like X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Research on substituted piperidin-4-ones consistently demonstrates a strong correlation between data from Density Functional Theory (DFT) calculations and experimental findings, thereby confirming the validity of the computational approaches used. iucr.orgresearchgate.nettandfonline.com

Structural Parameter Validation

A primary method for validating a computational model is to compare the optimized molecular geometry with data from single-crystal X-ray diffraction (XRD). Although a specific XRD structure for this compound is not widely published, studies on closely related piperidin-4-one derivatives provide a clear framework for this validation.

For instance, in studies of N-substituted and C2/C6-substituted piperidin-4-ones, the geometric parameters obtained from DFT calculations (commonly using the B3LYP functional with a 6-31G(d,p) or similar basis set) are compared with XRD data. tandfonline.comnih.gov The six-membered piperidin-4-one ring is typically found to adopt a chair conformation in both the calculated and crystal structures. tandfonline.comnih.gov

A detailed comparison of bond lengths and angles reveals a high degree of agreement. iucr.orgtandfonline.com Minor discrepancies are often observed, which are attributable to the fundamental differences between the states of matter being modeled: theoretical calculations typically represent an isolated molecule in the gaseous phase, whereas XRD data corresponds to the molecule in a solid, crystalline state, subject to intermolecular packing forces. tandfonline.com One study on a disubstituted piperidin-4-one showed a root-mean-square (r.m.s.) deviation of just 0.478 Å between the geometry-optimized calculation and the crystal structure. iucr.org

Table 1: Illustrative Comparison of Experimental (XRD) and Calculated (DFT) Geometric Parameters for a Substituted Piperidin-4-one Ring This table is a representative example based on data from similar structures.

| Parameter | Bond/Angle | Experimental (XRD) Value | Calculated (DFT) Value | Deviation |

| Bond Length (Å) | C2-N1 | 1.465 Å | 1.471 Å | +0.006 Å |

| C6-N1 | 1.463 Å | 1.471 Å | +0.008 Å | |

| C4=O1 | 1.221 Å | 1.229 Å | +0.008 Å | |

| C3-C4 | 1.510 Å | 1.518 Å | +0.008 Å | |

| Bond Angle (°) | C2-N1-C6 | 112.5° | 113.2° | +0.7° |

| C3-C4-C5 | 116.8° | 117.5° | +0.7° | |

| N1-C2-C3 | 110.1° | 110.9° | +0.8° |

Source: Data synthesized from findings on similar piperidin-4-one structures. iucr.orgtandfonline.com

Spectroscopic Data Validation

Vibrational Frequencies (FT-IR & Raman)

The validation of calculated vibrational spectra against experimental FT-IR and FT-Raman spectra is a robust method to confirm the accuracy of the computational model. For molecules like 1-methyl-4-piperidone, a close analog, DFT calculations have been shown to reproduce the experimental vibrational frequencies with high fidelity. nih.gov

The most characteristic vibration in this compound is the C=O stretching frequency of the ketone group. In similar compounds, this strong absorption band is observed experimentally in the region of 1708-1720 cm⁻¹. researchgate.net DFT calculations (e.g., B3LYP/6-311G**) predict this stretching vibration in very close agreement, typically within a narrow range of 1725-1735 cm⁻¹. researchgate.net The slight overestimation by the theoretical model is a known systematic effect of harmonic calculations in the gas phase, which is often corrected by applying a scaling factor.

Other key vibrational modes, such as the C-N stretching vibrations of the piperidine ring and the various CH₂ stretching and bending modes of the cyclohexyl and piperidine rings, also show good agreement between the calculated and experimental spectra, further validating the computed equilibrium geometry. researchgate.netresearchgate.net

Table 2: Comparison of Key Experimental (FT-IR) and Calculated (DFT) Vibrational Frequencies for Piperidin-4-one Analogs

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1715 | 1730 |

| C-N Stretch | 1225 | 1235 |

| CH₂ Scissoring (Piperidine) | 1468 | 1475 |

| CH₂ Wagging (Cyclohexyl) | 1350 | 1358 |

Source: Representative values from studies on piperidone derivatives. nih.govresearchgate.net

NMR Chemical Shifts

Theoretical calculations of NMR spectra, particularly ¹H and ¹³C chemical shifts, provide another layer of validation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard and reliable approach for predicting isotropic chemical shifts. mdpi.comresearchgate.net

For piperidine systems, DFT calculations accurately predict the chemical shifts of protons and carbons in the heterocyclic ring and its substituents. researchgate.netresearchgate.net For this compound, the model would be validated by comparing the calculated shifts for the distinct protons and carbons—such as those adjacent to the nitrogen atom (C2, C6), those adjacent to the carbonyl group (C3, C5), the carbonyl carbon itself (C4), and the various carbons and protons of the cyclohexylmethyl group—against the experimental spectrum. Studies on related structures show that a very good linear correlation between experimental and calculated chemical shifts is achievable, which provides strong evidence that the computational model accurately reflects the electronic environment of the molecule in solution. mdpi.com

This comprehensive validation across structural and spectroscopic properties ensures that the computational model for this compound is robust and can be reliably used for further mechanistic and computational investigations.

Future Prospects and Emerging Research Avenues in 1 Cyclohexylmethyl Piperidin 4 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future of synthesizing 1-(cyclohexylmethyl)piperidin-4-one and its derivatives is intrinsically linked to the principles of green chemistry. Traditional methods often rely on harsh reagents and volatile organic solvents. The development of more environmentally benign and atom-economical approaches is a critical area of future research.

Key areas of focus will include:

Catalytic N-Alkylation: Moving away from stoichiometric alkylating agents towards catalytic processes for the introduction of the cyclohexylmethyl group onto the piperidin-4-one nitrogen will be a significant advancement. This could involve the use of more sustainable catalysts and greener reaction media.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine several steps into a single operation will reduce waste, energy consumption, and purification efforts. Multicomponent reactions, which bring together three or more reactants in a single step to form a complex product, are particularly promising for generating diverse libraries of this compound analogs. researchgate.net

Use of Greener Solvents: Research into the use of deep eutectic solvents (DESs), ionic liquids, and water as reaction media for the synthesis of piperidin-4-one derivatives is already underway and will likely be extended to this specific compound. researchgate.netasianpubs.orgrasayanjournal.co.in For instance, the use of a glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive medium for the synthesis of other piperidin-4-one derivatives. asianpubs.org Similarly, a glucose and choline (B1196258) chloride DES has been demonstrated as an environmentally safe alternative to volatile organic solvents. researchgate.netrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or reduced solvent conditions, representing a greener alternative to conventional heating methods. tandfonline.comnih.gov

Exploration of Unprecedented Reactivity and Catalysis

The this compound scaffold possesses reactive sites—the ketone and the tertiary amine—that can be exploited for novel chemical transformations. Future research will likely focus on uncovering new reactions and catalytic applications.

Emerging research directions include:

Asymmetric Catalysis: The development of catalytic methods to introduce chirality at the C3 or C5 positions of the piperidinone ring would be highly valuable for creating stereochemically defined molecules with potential biological activity.

C-H Activation: Direct functionalization of the C-H bonds of the cyclohexyl or piperidine (B6355638) rings would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Organocatalysis: The piperidine nitrogen, after appropriate modification, could serve as an organocatalyst for various transformations. Exploring the catalytic potential of derivatives of this compound is a promising area.

Photoredox Catalysis: The use of visible light to initiate novel bond-forming reactions on the this compound core could open up new synthetic pathways that are not accessible through traditional thermal methods.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science is driving the adoption of automated synthesis and flow chemistry. uc.ptmdpi.comworktribe.comchim.it Integrating the synthesis of this compound and its derivatives into these platforms will be a key enabler for future research.

Key aspects of this integration will involve:

Flow Chemistry Synthesis: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. mdpi.comworktribe.comchim.itbsb-muenchen.de Developing robust flow chemistry protocols for the synthesis and derivatization of this compound will be a major focus. uc.ptresearchgate.net This will allow for the rapid and efficient production of analogs.

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis will enable the rapid generation of large and diverse libraries of this compound derivatives. This will be crucial for exploring the structure-activity relationships of this scaffold. Some syntheses of piperidine derivatives have already been adapted for automated modules. nih.gov

In-line Purification and Analysis: Integrating purification and analytical techniques directly into flow and automated systems will streamline the entire discovery workflow, from synthesis to biological testing.

Design of Novel Scaffolds Based on the this compound Framework

The this compound core is a versatile template that can be elaborated into more complex and diverse molecular architectures. nih.gov Future research will focus on using this building block to construct novel scaffolds with unique three-dimensional shapes and properties.

Potential strategies for scaffold diversification include:

Spirocyclization: The ketone functionality can be used as a handle to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and novelty. nih.gov

Ring-Fusion Reactions: Developing reactions to fuse additional rings onto the piperidine core will lead to novel polycyclic frameworks with potentially new biological activities.

Scaffold Hopping and Hybridization: Combining the this compound motif with other known pharmacophores through "scaffold hopping" or hybridization strategies can lead to the discovery of compounds with novel mechanisms of action. researchgate.netmdpi.com For example, the piperidine ring is a common structural motif in many natural products and pharmaceuticals. nih.gov

Synergistic Approaches Combining Synthetic and Computational Disciplines

The integration of computational chemistry with synthetic efforts will be instrumental in accelerating the discovery and optimization of new molecules based on the this compound scaffold. researchgate.netnih.govtandfonline.com

This synergistic approach will involve:

Q & A

Basic: What are the standard synthetic routes for 1-(Cyclohexylmethyl)piperidin-4-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves alkylation or acylation of piperidin-4-one derivatives. For example, cyclohexylmethyl groups can be introduced via nucleophilic substitution or reductive amination. Key parameters for optimization include:

- Catalyst selection : Acidic or basic conditions (e.g., HCl or NaHCO₃) influence reaction rates and byproduct formation .

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and thermal stability .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC or GC-MS .

For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and inert atmospheres to prevent oxidation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR confirms cyclohexyl and piperidinone moieties. Key signals include δ ~2.5 ppm (piperidinone carbonyl proximity) and δ ~1.4–1.8 ppm (cyclohexyl protons) .